7-Methoxy-6-methylhept-5-en-2-one
CAS No.: 62603-44-5
Cat. No.: VC19458517
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62603-44-5 |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | 7-methoxy-6-methylhept-5-en-2-one |
| Standard InChI | InChI=1S/C9H16O2/c1-8(7-11-3)5-4-6-9(2)10/h5H,4,6-7H2,1-3H3 |
| Standard InChI Key | GEUQPWLULMVKHY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCC=C(C)COC |
Introduction
Synthesis and Manufacturing Pathways
While no direct synthesis routes for 7-methoxy-6-methylhept-5-en-2-one are documented, methodologies for analogous compounds provide a framework for hypothetical production.
Carroll Rearrangement Approach
The Carroll rearrangement, used to synthesize 6-methyl-5-hepten-2-one, could be adapted by substituting ethoxy precursors with methoxy analogs. For example:
-
Ethynylation: Reacting acetone with acetylene under basic conditions to form 2-methyl-3-butyn-2-ol .
-
Partial Hydrogenation: Using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol .
-
Esterification: Introducing a methoxy-acetoacetate group via reaction with methyl acetoacetate.
-
Rearrangement: Heating the ester to induce Carroll rearrangement, producing 7-methoxy-6-methylhept-5-en-2-one .
Phase-Transfer Catalysis
The Kuraray process for sulcatone synthesis employs isoprene, hydrogen chloride, and acetone with benzyltriethylammonium chloride as a phase-transfer catalyst . Adapting this method:
Reaction conditions (60–61°C, 3 hours) could yield ~65% product, mirroring sulcatone production .
Acid-Catalyzed Isomerization
The US3864403A patent describes converting 2,2,6-trimethyl-3,4-dihydropyran to 6-methyl-5-hepten-2-one using strong acids . A similar approach with methoxy-substituted dihydropyran precursors might yield the target compound, though experimental validation is required .
Physicochemical Properties
Extrapolating from analogs, 7-methoxy-6-methylhept-5-en-2-one likely exhibits the following properties:
The methoxy group may slightly increase polarity compared to the ethoxy variant, potentially enhancing solubility in polar aprotic solvents .
Applications and Industrial Relevance
Fragrance and Flavor Industry
The compound’s structural similarity to sulcatone—a key component in citrus and herbal fragrances—suggests potential as a novel odorant. Hypothetical odor profile:
-
Top Notes: Lemon, grassy
-
Base Notes: Woody, musky
Pharmaceutical Intermediates
As a conjugated enone, it could serve as a Michael acceptor in alkaloid synthesis or carotenoid precursor manufacturing, akin to sulcatone’s role in producing ionones .
Agricultural Chemistry
Unsaturated ketones are explored as insect pheromone analogs. Field trials for related compounds show repellent activity against Aedes aegypti at 10–50 μg/cm² .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume